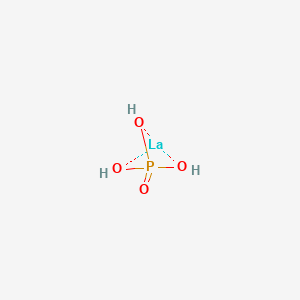
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide, also known as Acetoxolone, is a synthetic compound that has been widely used in scientific research. It belongs to the group of oxazolidinones and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide exerts its effects through the inhibition of the 11-beta-hydroxysteroid dehydrogenase enzyme, which is responsible for the metabolism of glucocorticoids. By inhibiting this enzyme, N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide increases the availability of active glucocorticoids, which can then exert their anti-inflammatory effects. N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemische Und Physiologische Effekte
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has also been shown to inhibit the activation of NF-κB, which is a key regulator of immune and inflammatory responses. Additionally, N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been shown to have anti-ulcer and anti-viral effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, which means that there is a wealth of information available on its effects and mechanisms of action. However, there are also limitations to using N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, its effects may be influenced by factors such as pH and temperature, which can complicate experimental design.
Zukünftige Richtungen
There are several future directions for research on N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide. One area of interest is the development of N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide analogs that have improved solubility and bioavailability. Another area of interest is the use of N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide in combination with other anti-inflammatory agents to enhance its effects. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide and to identify its potential therapeutic applications in the treatment of inflammatory diseases.
Conclusion:
In conclusion, N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-ulcer, and anti-viral effects, and has potential therapeutic applications in the treatment of inflammatory diseases. While there are limitations to using N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide in lab experiments, it remains a valuable tool for scientific research. Further research is needed to fully understand its mechanisms of action and to identify its potential therapeutic applications.
Synthesemethoden
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide can be synthesized by the reaction of 2-acetylfuran with hydroxylamine hydrochloride, followed by the reaction with acetic anhydride and sodium acetate. The final product is obtained after purification by recrystallization. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been extensively studied for its various scientific research applications. It has been used as a tool to study the effects of glucocorticoids on the immune system. It has also been used as an anti-inflammatory agent in various in vitro and in vivo models. N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential therapeutic agent for inflammatory diseases.
Eigenschaften
CAS-Nummer |
14617-47-1 |
|---|---|
Produktname |
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide |
Molekularformel |
C7H10N2O4 |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
N-(2-acetyl-3-oxo-1,2-oxazolidin-4-yl)acetamide |
InChI |
InChI=1S/C7H10N2O4/c1-4(10)8-6-3-13-9(5(2)11)7(6)12/h6H,3H2,1-2H3,(H,8,10) |
InChI-Schlüssel |
ZMSGKGCODQKRPW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1CON(C1=O)C(=O)C |
Kanonische SMILES |
CC(=O)NC1CON(C1=O)C(=O)C |
Synonyme |
N-(2-Acetyl-3-oxoisoxazolidin-4-yl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















